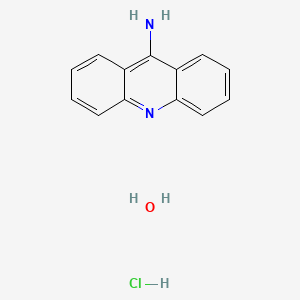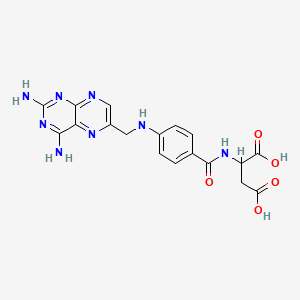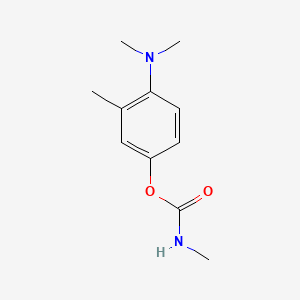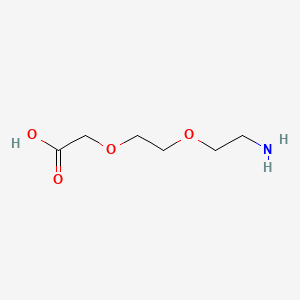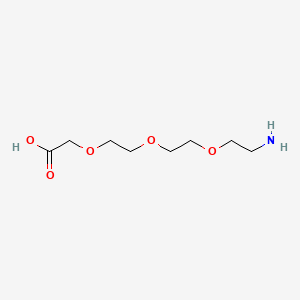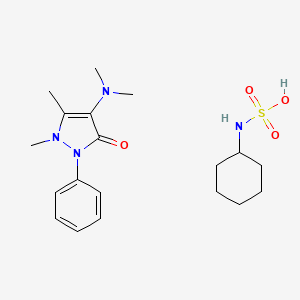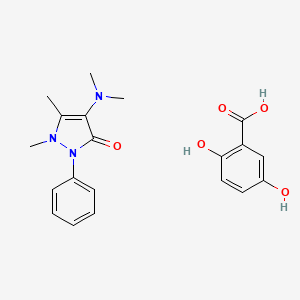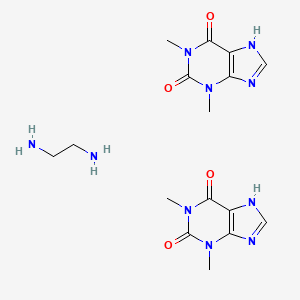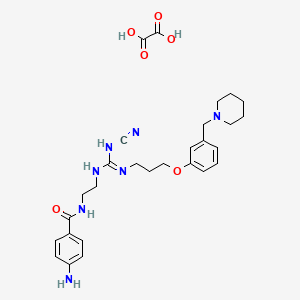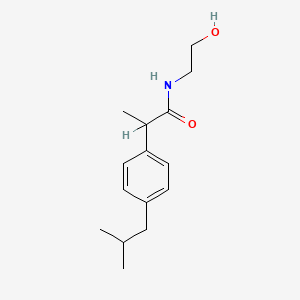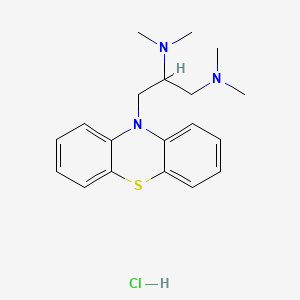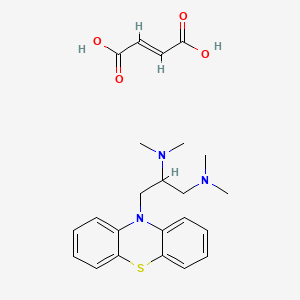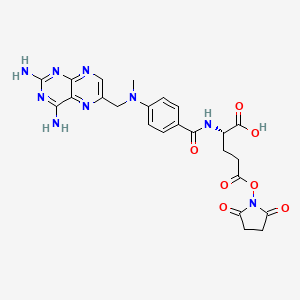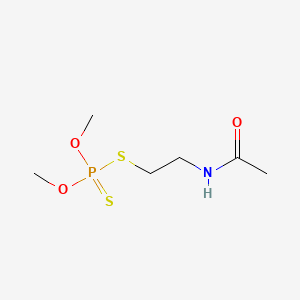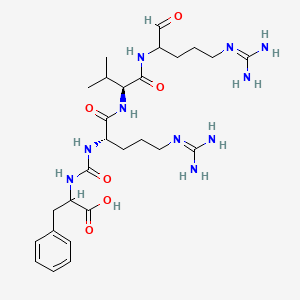
Antipain dihydrochloride
描述
Antipain dihydrochloride is a protease inhibitor that is isolated from Actinomycetes . It is a serine and cysteine reversible protease inhibitor . It inhibits papain and trypsin, and to a lesser extent, plasmin . It is more specific than leupeptin for papain and trypsin .
Molecular Structure Analysis
The molecular formula of Antipain dihydrochloride is C27H44N10O6 · 2 HCl . Its molecular weight is 677.62 .Physical And Chemical Properties Analysis
Antipain dihydrochloride is soluble in water (50 mg/ml), yielding a clear to slightly hazy, yellow solution . It is reportedly soluble in methanol, water, or DMSO; less soluble in ethanol, butanol, or propanol; insoluble in benzene, hexane, or chloroform .科学研究应用
1. Cryopreservation of Biological Samples
- Antipain dihydrochloride has been studied for its role in cryopreservation. Akhtarshenas et al. (2018) explored the effect of antipain in combination with trehalose on the post-thawed quality of cryopreserved ram semen. The study found that specific combinations of antipain and trehalose significantly improved the preservation of sperm motility and viability during the freeze-thawing process, suggesting antipain's potential in enhancing cryopreservation techniques (Akhtarshenas et al., 2018).
2. Analgesic Research
- In a study by Gura et al. (2002), the serotonergic system's involvement in analgesia was examined. The research focused on the analgesic effects induced by irradiating the antipain acupuncture point with low-intensity microwaves, highlighting antipain's relevance in the context of analgesic research (Gura et al., 2002).
3. Anticancer Research
- Antipain dihydrochloride's role in cancer research is emerging, particularly in the context of gender-related anticancer studies. Stakišaitis et al. (2019) emphasized the importance of considering gender differences in the pharmacology and treatment efficacy of compounds like antipain dihydrochloride, which could have implications for personalized cancer therapy (Stakišaitis et al., 2019).
4. Pain Management in Clinical Practice
- Koller et al. (2017) investigated the implementation of the ANtiPain intervention for oncology patients, which involved strategies like information provision, skill building, and nurse coaching. This study demonstrates the potential applications of antipain in enhancing pain management practices in clinical settings (Koller et al., 2017).
安全和危害
When handling Antipain dihydrochloride, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, and use it in a well-ventilated area . It is also recommended to avoid contact with incompatible materials and not to eat, drink, or smoke when handling it .
未来方向
Antipain dihydrochloride has been used in studies demonstrating the role of proteases in the process of cell transformation . It has also been used to obtain a crystal structure of the Leishmania major oligopeptidase B (OPB), a serine protease that serves as a virulence factor in trypanosomatids . The binding of antipain to OPB has been used in molecular dynamic studies to identify other OPB inhibitors with more favorable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .
属性
IUPAC Name |
2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20?,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXZYICKJUJEO-BXLPLHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antipain dihydrochloride | |
CAS RN |
37682-72-7 | |
| Record name | L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



